molecular formula C15H10ClN3O3 B4943051 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4943051
M. Wt: 315.71 g/mol
InChI Key: JHDLIWQYKULDBZ-UHFFFAOYSA-N
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Description

5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the pyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method is the three-component heterocyclization reaction. This involves the reaction of barbituric acids with isoquinoline and dimethyl acetylenedicarboxylate in anhydrous acetonitrile. The reaction yields cycloaddition products, which are then converted to the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions are typically spiro compounds and substituted pyrimidines, which can have significant biological activities .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex heterocyclic structures. Its ability to undergo various chemical reactions makes it a valuable building block .

Biology and Medicine

In biological and medical research, 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has shown potential as an antitubercular and antifungal agent. Studies have demonstrated its efficacy against Mycobacterium tuberculosis and various fungal strains .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities .

Mechanism of Action

The exact mechanism of action of 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors involved in microbial metabolism. This interaction disrupts essential biological processes, leading to the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-(phenylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(2-chloropropylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

Compared to similar compounds, 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione exhibits unique structural features that enhance its biological activity. The presence of the 4-chlorophenyl and pyrrol groups contributes to its higher potency and broader spectrum of activity .

Properties

IUPAC Name

5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-9-3-5-10(6-4-9)19-7-1-2-11(19)8-12-13(20)17-15(22)18-14(12)21/h1-8H,(H2,17,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDLIWQYKULDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NC(=O)NC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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